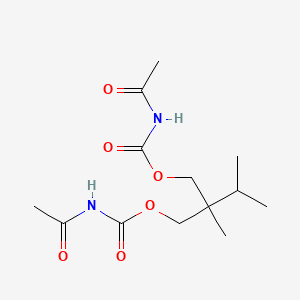![molecular formula C5H8BrO3P B14684762 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)- CAS No. 32582-37-9](/img/structure/B14684762.png)
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trioxa-1-phosphabicyclo[222]octane, 4-(bromomethyl)- is a chemical compound with the molecular formula C5H10BrO3P It is a derivative of the bicyclic phosphite family, characterized by its unique structure that includes a phosphorus atom integrated into a bicyclic ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)- typically involves the reaction of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane with bromomethyl reagents under controlled conditions. One common method is the bromination of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The phosphorus atom in the compound can be oxidized to form phosphine oxides or phosphates.
Reduction Reactions: The compound can undergo reduction reactions to modify the bromomethyl group or the phosphorus center.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or other substituted derivatives.
Oxidation: Formation of phosphine oxides or phosphates.
Reduction: Formation of reduced phosphorus compounds or modified bromomethyl derivatives.
Applications De Recherche Scientifique
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of flame retardants and polymer additives.
Biological Studies: Investigated for its potential use in drug delivery systems and as a ligand in coordination chemistry.
Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in various chemical processes
Mécanisme D'action
The mechanism of action of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)- involves its ability to participate in nucleophilic substitution reactions due to the presence of the bromomethyl group. The phosphorus atom in the bicyclic structure can also engage in coordination with metal ions, making it a versatile ligand in coordination chemistry. The compound’s reactivity is influenced by the electronic and steric effects of the bicyclic phosphite framework .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane: Similar structure but with an isopropyl group instead of a bromomethyl group.
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane: Contains a methyl group instead of a bromomethyl group.
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane: Features an ethyl group in place of the bromomethyl group.
Uniqueness
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in substitution reactions and as a precursor for further functionalization in organic synthesis.
Propriétés
Numéro CAS |
32582-37-9 |
|---|---|
Formule moléculaire |
C5H8BrO3P |
Poids moléculaire |
226.99 g/mol |
Nom IUPAC |
4-(bromomethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C5H8BrO3P/c6-1-5-2-7-10(8-3-5)9-4-5/h1-4H2 |
Clé InChI |
XLIPLQLLVYXTMP-UHFFFAOYSA-N |
SMILES canonique |
C1C2(COP(O1)OC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-1-[3-[(E)-octadec-9-enoyl]imidazolidin-1-yl]octadec-9-en-1-one](/img/structure/B14684683.png)
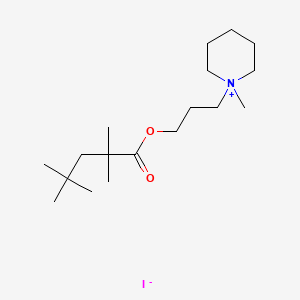
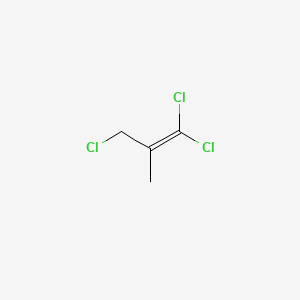
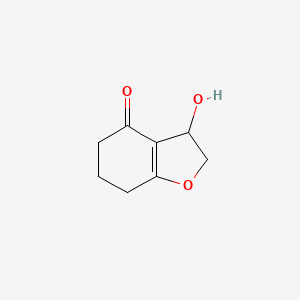
![3-[5-Methoxy-4-oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,5-dien-1-yl]prop-2-enoic acid](/img/structure/B14684699.png)
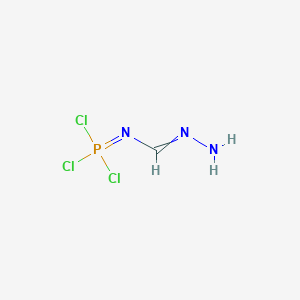
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
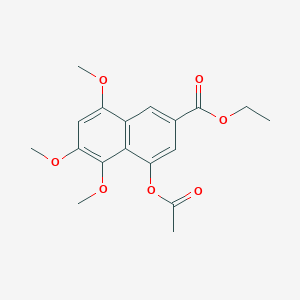
![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)
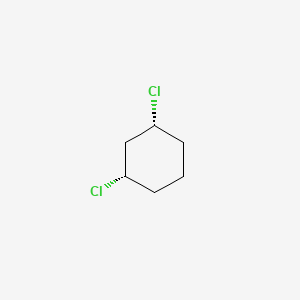
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)
![2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)](/img/structure/B14684760.png)
